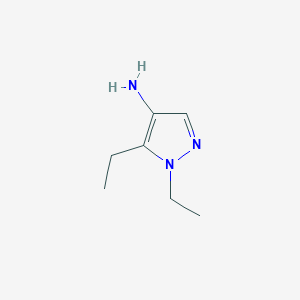

1,5-diethyl-1H-pyrazol-4-amine

Description

1,5-Diethyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by ethyl substituents at the 1- and 5-positions of the pyrazole ring and an amine group at the 4-position. Its molecular formula is C₇H₁₃N₃, with a molecular weight of 139.20 g/mol.

Properties

Molecular Formula |

C7H13N3 |

|---|---|

Molecular Weight |

139.2 g/mol |

IUPAC Name |

1,5-diethylpyrazol-4-amine |

InChI |

InChI=1S/C7H13N3/c1-3-7-6(8)5-9-10(7)4-2/h5H,3-4,8H2,1-2H3 |

InChI Key |

QDINHCVKXHGLHV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=NN1CC)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following table compares 1,5-diethyl-1H-pyrazol-4-amine with analogous compounds, focusing on structural features, molecular properties, and inferred biological implications:

Key Structural and Functional Differences:

Substituent Effects: this compound lacks the sulfonyl or halogenated groups seen in 5e and 4k, which are critical for receptor binding in anti-inflammatory or kinase-inhibitory applications .

Synthesis Pathways: Derivatives like 5e and 4k are synthesized via cyclocondensation of substituted acetophenones or bromothiophene precursors . The target compound likely requires ethyl-substituted diketones or hydrazine derivatives, though direct synthesis details are absent in the evidence.

Biological Implications: The absence of sulfonamide or carboxamide groups in this compound may limit its affinity for enzymes like COX-2 or kinases, which often require hydrogen-bond acceptors .

Research Findings and Hypotheses

While direct biological data for This compound are unavailable, insights can be extrapolated from analogs:

- Lipophilicity : The ethyl groups (logP ~1.5–2.0) may confer better blood-brain barrier penetration compared to bulkier tert-butyl derivatives (e.g., 5j in , logP >4) .

- Metabolic Stability : The absence of reactive sulfonyl or halogen groups could reduce cytochrome P450 interactions, improving pharmacokinetics .

- Toxicity : Pyrazole amines with smaller substituents (e.g., methyl or ethyl) generally exhibit lower cytotoxicity than halogenated or sulfonamide variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.